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Cat. No.: B1149966 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the therapeutic potential of CBB1007, a

selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), in comparison to other known

drugs targeting the same enzyme. The information presented is intended to provide an

objective overview supported by available preclinical and clinical data to aid in research and

development decisions.

Introduction to CBB1007 and the Role of LSD1
Inhibition
CBB1007 is a cell-permeable, amidino-guanidinium compound that functions as a potent,

reversible, and substrate-competitive inhibitor of Lysine-Specific Demethylase 1 (LSD1). LSD1

is a key epigenetic enzyme that plays a crucial role in regulating gene expression by

demethylating histone H3 on lysines 4 and 9 (H3K4 and H3K9). Overexpression of LSD1 has

been implicated in the pathogenesis of various cancers, making it a promising target for

therapeutic intervention. By inhibiting LSD1, CBB1007 has the potential to alter the gene

expression landscape of cancer cells, leading to cell differentiation, cell cycle arrest, and

apoptosis.

This guide will compare CBB1007 with other LSD1 inhibitors that are currently in clinical

development for various oncological and neurological indications.
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Comparative Analysis of LSD1 Inhibitors
The following tables summarize the available quantitative data for CBB1007 and a selection of

other LSD1 inhibitors in clinical trials. This data provides a basis for comparing their potency

and therapeutic focus.

Table 1: In Vitro Potency of LSD1 Inhibitors

Compound IC50 (LSD1) Mechanism of Inhibition

CBB1007 5.27 µM
Reversible, Substrate-

Competitive

Iadademstat (ORY-1001) 18 nM Irreversible (covalent)

Pulrodemstat (CC-90011) 0.3 nM Reversible

Bomedemstat (IMG-7289) 56.8 nM Irreversible

Seclidemstat (SP-2577) 25-50 nM Reversible

GSK2879552 Not specified Irreversible

Tranylcypromine (TCP)
Not specified (MAO inhibitor

with LSD1 activity)
Irreversible

Table 2: Overview of Clinical-Stage LSD1 Inhibitors
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Drug Other Names Developer
Therapeutic
Area(s)

Clinical Phase

CBB1007 - -
Hearing Loss

(preclinical)
Preclinical

Iadademstat ORY-1001
Oryzon

Genomics

Acute Myeloid

Leukemia (AML),

Solid Tumors

Phase 2

Bomedemstat IMG-7289
Imago

BioSciences

Myelofibrosis,

Essential

Thrombocythemi

a

Phase 3

Seclidemstat SP-2577
Salarius

Pharmaceuticals

Ewing Sarcoma,

Solid Tumors
Phase 1/2

Pulrodemstat CC-90011
Celgene (Bristol

Myers Squibb)

Solid Tumors,

Non-Hodgkin

Lymphoma

Phase 2

Vafidemstat ORY-2001
Oryzon

Genomics

Alzheimer's

Disease,

Borderline

Personality

Disorder

Phase 2

Tranylcypromine Parnate Various

Major

Depressive

Disorder

(approved), AML

(investigational)

Marketed /

Phase 2

GSK2879552 - GlaxoSmithKline

Small Cell Lung

Cancer (SCLC),

AML

Terminated

Experimental Protocols
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Detailed methodologies for key experiments are crucial for the interpretation and replication of

scientific findings. Below are generalized protocols for common assays used in the evaluation

of LSD1 inhibitors.

In Vitro LSD1 Inhibition Assay (Fluorometric)
This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound

against the LSD1 enzyme.

Reagent Preparation: Prepare assay buffer, LSD1 enzyme solution, H3K4me2 peptide

substrate, and the test compound at various concentrations.

Enzyme Reaction: In a 96-well plate, combine the LSD1 enzyme and the test compound.

Substrate Addition: Initiate the reaction by adding the H3K4me2 peptide substrate.

Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes) to allow for

the demethylation reaction to occur.

Detection: Add a detection reagent that produces a fluorescent signal in the presence of the

demethylated product. The intensity of the fluorescence is proportional to the enzyme

activity.

Data Analysis: Measure the fluorescence using a microplate reader. The IC50 value is

calculated by plotting the percent inhibition against the log of the inhibitor concentration.

Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells and is used to assess the cytotoxic effects

of a compound on cancer cell lines.

Cell Seeding: Seed cancer cells in a 96-well plate and allow them to adhere overnight.

Compound Treatment: Treat the cells with various concentrations of the test compound and

a vehicle control.

Incubation: Incubate the cells for a specified period (e.g., 72 hours).
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MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to

purple formazan crystals.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

Data Analysis: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a

microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated

control cells.

In Vivo Xenograft Study in Mice
This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of

immunodeficient mice.

Tumor Growth: Monitor the mice until tumors reach a palpable size (e.g., 100-200 mm³).

Randomization and Treatment: Randomize the mice into treatment and control groups.

Administer the test compound (e.g., orally or intraperitoneally) and a vehicle control

according to a predetermined schedule and dosage.

Tumor Measurement: Measure tumor volume and mouse body weight regularly (e.g., twice

weekly).

Endpoint: The study is concluded when tumors in the control group reach a specified size, or

at a predetermined time point.

Data Analysis: Compare the tumor growth inhibition between the treated and control groups.

The tumor growth inhibition (TGI) is a common metric for efficacy.

Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways and experimental workflows can aid in

understanding the mechanism of action and the experimental design.
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Caption: Simplified signaling pathway of LSD1 and its inhibition by CBB1007.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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